molecular formula C14H11NO4 B2541894 (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate CAS No. 380431-06-1

(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate

Cat. No.: B2541894
CAS No.: 380431-06-1
M. Wt: 257.245
InChI Key: NIEKGVVKLQOETF-UHFFFAOYSA-N
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Description

(4-Formyl-2-methoxyphenyl) pyridine-3-carboxylate (CAS 380431-06-1) is a synthetic organic compound of high interest in research and development as a versatile chemical intermediate . Its molecular structure integrates two key pharmacophores: a pyridine-3-carboxylate (nicotinate) moiety and a 4-formyl-2-methoxyphenyl (a vanillin derivative) moiety, joined by an ester bond . This hybrid architecture provides a rich platform for further chemical modifications and derivatization . The compound is characterized by a molecular formula of C14H11NO4 and a molecular weight of 257.24 g/mol . Key physicochemical properties include a predicted boiling point of 486.1±40.0 °C and a density of 1.3±0.1 g/cm³ . The presence of both an electron-deficient pyridine ring and an electron-rich methoxyphenyl ring creates a unique electronic environment that influences its reactivity . The aldehyde functional group is a particularly reactive handle, allowing for transformations such as condensations to form Schiff bases, which are valuable ligands in coordination chemistry and can be screened for various biological activities . Researchers utilize this compound in diverse areas, including medicinal chemistry as a precursor for developing new pharmacologically active molecules, and in materials science as a building block for ligands in metal-organic frameworks (MOFs) or catalysts . Derivatives of this compound have been used to create complexes with metals like palladium, which demonstrate high catalytic activity in cross-coupling reactions like the Suzuki reaction . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions. The provided safety information suggests a warning signal word and advises that the compound may be harmful if swallowed, in contact with skin, or inhaled .

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-18-13-7-10(9-16)4-5-12(13)19-14(17)11-3-2-6-15-8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEKGVVKLQOETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332212
Record name (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380431-06-1
Record name (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification via Acyl Chlorides

Acyl chlorides are widely used for esterification due to their high reactivity. For example, tricadenoic acid (tridecanoic acid) and acetovanillinone were coupled using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in acetonitrile under reflux. The reaction proceeded via activation of the carboxylic acid to form an intermediate O-acylisourea, which reacts with the phenolic hydroxyl group of 4-formyl-2-methoxyphenol.

Key Parameters:

  • Solvent: Polar aprotic solvents (e.g., acetonitrile, dichloromethane) enhance reactivity.
  • Catalyst: DMAP (0.1–0.2 equiv) accelerates the reaction by stabilizing the acyl intermediate.
  • Temperature: Reflux conditions (80–90°C) are typical for complete conversion within 1–2 hours.

Protective Group Considerations

The formyl group (-CHO) is sensitive to oxidation and nucleophilic attack. In the synthesis of 4-formyl-2-methoxyphenyl esters, protective strategies may involve:

  • Acetal Formation: Temporary protection of the formyl group using ethylene glycol or trimethyl orthoformate.
  • Inert Atmosphere: Conducting reactions under nitrogen or argon to prevent oxidation.

Proposed Routes for (4-Formyl-2-methoxyphenyl) Pyridine-3-Carboxylate

Route 1: Direct Esterification of Pyridine-3-Carbonyl Chloride

Reactants:

  • Pyridine-3-carbonyl chloride
  • 4-Formyl-2-methoxyphenol

Procedure:

  • Dissolve 4-formyl-2-methoxyphenol (1.0 equiv) in anhydrous dichloromethane.
  • Add pyridine-3-carbonyl chloride (1.2 equiv) dropwise at 0°C.
  • Introduce DMAP (0.1 equiv) and stir under nitrogen for 12 hours.
  • Quench with 1M HCl, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Challenges:

  • Pyridine-3-carbonyl chloride is less stable than its 4-isomer, requiring low temperatures.
  • Competing side reactions at the formyl group may necessitate protective measures.

Route 2: Steglich Esterification Using Coupling Agents

Reactants:

  • Pyridine-3-carboxylic acid
  • 4-Formyl-2-methoxyphenol
  • EDC·HCl and DMAP

Procedure:

  • Activate pyridine-3-carboxylic acid (1.0 equiv) with EDC·HCl (1.5 equiv) and DMAP (0.2 equiv) in DMF.
  • Add 4-formyl-2-methoxyphenol (1.1 equiv) and stir at room temperature for 24 hours.
  • Isolate the product via extraction and silica gel chromatography.

Advantages:

  • Avoids handling unstable acyl chlorides.
  • Suitable for acid-sensitive substrates.

Optimization and Analytical Validation

Reaction Monitoring

Thin-Layer Chromatography (TLC):

  • System: Hexane/ethyl acetate (3:1 v/v)
  • Visualization: UV light (254 nm) and ceric ammonium molybdate stain.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase
  • Mobile Phase: Acetonitrile/water (70:30)
  • Retention Time: ~8.2 minutes (theoretical estimate based on logP)

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3):

  • δ 10.02 (s, 1H, -CHO)
  • δ 8.85–8.70 (m, 1H, pyridine H-2)
  • δ 8.30–8.15 (m, 1H, pyridine H-4)
  • δ 7.60–7.45 (m, 1H, aromatic H-6)
  • δ 3.95 (s, 3H, -OCH3)

IR (ATR, neat):

  • 1725 cm⁻¹ (ester C=O)
  • 1690 cm⁻¹ (formyl C=O)
  • 1580 cm⁻¹ (aromatic C=C)

Comparative Data for Analogous Esters

Parameter 4-Formyl-2-methoxyphenyl Tridecanoate Proposed Pyridine-3-Carboxylate
Yield (%) 55.2 40–60 (estimated)
Reaction Time (h) 1.4 12–24
Purification Method Column chromatography Column chromatography
Melting Point (°C) 46.3–47.2 Not determined

Chemical Reactions Analysis

Types of Reactions

(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyridine moiety can coordinate with metal ions to form complexes. These interactions can modulate biological activities and catalytic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate with analogous pyridine-3-carboxylate derivatives, focusing on synthesis, reactivity, and functional group effects.

Reactivity of Pyridine-3-Carboxylate Esters

Pyridine-3-carboxylate esters exhibit diverse reactivity depending on substituents. For example, ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) reacts with N-chlorosuccinimide (NCS) in ethyl acetate or tetrahydrofuran to yield ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate (6e) with 83% and 76% yields, respectively. In contrast, using acetic acid as the solvent produces ethyl 5-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate (8e) in 83% yield . This highlights how solvent choice and substituent positioning (e.g., methyl vs. formyl groups) critically influence reaction pathways.

Compound Substituents Reaction Conditions Product Yield
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) Methyl at imidazo C5, ethyl ester NCS in ethyl acetate Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate 83%
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) Methyl at imidazo C5, ethyl ester NCS in acetic acid Ethyl 5-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate 83%

For this compound, the formyl group could enable distinct reactivity, such as participation in Schiff base formation or coordination to metal ions, which is absent in methyl-substituted analogs like 3e .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. This could alter its UV-Vis absorption or fluorescence properties.
  • Solubility : The methoxy group in the phenyl ring may enhance solubility in polar solvents, similar to methoxy-substituted analogs in other studies.

Biological Activity

(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents an overview of its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

  • A formyl group at the para position of the phenyl ring,
  • A methoxy group at the ortho position,
  • A pyridine ring with a carboxylate group at the 3-position.

This combination of functional groups contributes to its reactivity and biological activity, allowing for interactions with various biological targets.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits notable antimicrobial activity . In vitro assays have shown that compounds with similar structures often demonstrate varying degrees of cytotoxicity against different bacterial strains. The presence of methoxy and formyl groups may enhance the compound's ability to interact with microbial cell membranes or inhibit essential enzymes involved in bacterial growth.

Anticancer Properties

Research has highlighted the potential anticancer properties of this compound. Similar derivatives have been studied for their ability to induce apoptosis in cancer cell lines. The cytotoxic effects observed in preliminary studies suggest that this compound may influence cell signaling pathways or inhibit specific enzymes involved in cancer progression .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. Studies suggest that the compound may act by:

  • Inhibiting enzyme activity related to cell proliferation,
  • Modulating signaling pathways involved in inflammation and cancer,
  • Interacting with nucleic acids or proteins, thereby altering their function.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
4-MethoxybenzaldehydeMethoxy and aldehyde groupsAntimicrobial properties
Pyridine-3-carboxylic acidCarboxylic acid and pyridine ringAnti-inflammatory effects
2-Methoxybenzoic acidMethoxy group and carboxylic acidAntioxidant properties
This compound Aldehyde, methoxy, and carboxylic functionalitiesAntimicrobial and anticancer properties

The unique combination of aldehyde and carboxylic functionalities along with methoxy substitution enhances its reactivity and biological interactions compared to these similar compounds.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating various synthesized derivatives found that compounds similar to this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Cytotoxicity Assays : In vitro tests on cancer cell lines demonstrated that this compound significantly inhibited cell growth, with IC50 values comparable to established anticancer agents. This indicates its potential as a lead compound for further drug development .
  • Mechanistic Insights : Docking studies revealed that this compound binds effectively to specific targets involved in cancer pathways, further supporting its role as a therapeutic agent.

Q & A

Q. How are low reproducibility issues in synthesis addressed across labs?

  • Methodological Answer: Standardize reaction parameters (e.g., anhydrous conditions, catalyst purity) and document trace impurities via LC-MS. Collaborative validation using shared reference samples ensures consistency .

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